Methyl 4,5-tetradecadienoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110211-37-5 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10,12H,3-9,13-14H2,1-2H3 |
InChI Key |
SUMGVLVLCJUELX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C=CCCC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 4,5 Tetradecadienoate and Analogues
Stereoselective Synthesis Strategies for Methyl 4,5-tetradecadienoate
Stereoselective synthesis is paramount for producing specific enantiomers of chiral compounds. For this compound, which possesses axial chirality due to the allene (B1206475) group, controlling the stereochemical outcome is a significant synthetic challenge. The following subsections explore key strategies to achieve this control.
A chiral auxiliary is a chemical compound temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.orgyork.ac.uk This strategy relies on attaching a chiral, enantiomerically pure molecule (the auxiliary) to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary, which can often be recovered and reused. wikipedia.orgsigmaaldrich.com
The general process for using a chiral auxiliary in asymmetric synthesis involves three main steps:
Covalent attachment of the chiral auxiliary to a substrate molecule. sfu.ca
A diastereoselective reaction that forms a new stereocenter, with the stereochemical outcome biased by the presence of the auxiliary. researchgate.net
Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.orgsfu.ca
In the context of dienyl ester construction, an auxiliary could be attached to an acid precursor. Subsequent reactions to form the diene would proceed with a facial bias imposed by the auxiliary, leading to a specific diastereomer. Prominent examples of chiral auxiliaries that have been successfully applied in a wide range of asymmetric transformations include Evans' oxazolidinones and camphor-derived auxiliaries. researchgate.net For instance, N-acyloxazolidinones have become a standard for stereoselective C-C bond construction in aldol (B89426), alkylation, and Diels-Alder reactions. researchgate.net While specific applications of this method for the direct synthesis of this compound are not prominently documented, the principles are broadly applicable to the stereocontrolled synthesis of its precursors.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Origin/Type | Typical Applications | Reference(s) |
|---|---|---|---|
| Evans' Oxazolidinones | Amino acid-derived | Asymmetric aldol reactions, alkylations, acylations | researchgate.net |
| Camphorsultam | Camphor-derived | Asymmetric Diels-Alder reactions, alkylations, conjugate additions | researchgate.net |
| 8-Phenylmenthol | Terpenoid-derived | Asymmetric ene reactions, Diels-Alder reactions | wikipedia.org |
| Pseudoephedrine | Alkaloid | Asymmetric alkylation of enolates | wikipedia.org |
| trans-2-Phenylcyclohexanol | Synthetic | Asymmetric ene reactions | wikipedia.org |
Enzymatic kinetic resolution (EKR) is a powerful technique for separating racemic mixtures into their constituent enantiomers. wikipedia.org This method utilizes the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic substrate at a much faster rate than the other. psu.edunih.gov Lipases are a class of enzymes that have proven particularly effective for the resolution of racemic alcohols, carboxylic acids, and even chiral allenes. wikipedia.orgpsu.edu
The application of EKR to allenic compounds is well-documented. psu.edu Pig liver esterase (PLE), for example, has been used in the enantiomerically selective hydrolysis of various racemic allenic esters. psu.edu The selectivity of the hydrolysis is predictable, with the highest enantiomeric excess (e.e.) values, up to 93%, observed for the most highly substituted substrates. psu.edu Similarly, crude Porcine Pancreatic Lipase (B570770) (PPL) has been successfully employed for the kinetic resolution of axially chiral primary allenic alcohols, achieving very high enantioselectivities with E values exceeding 200. rsc.org
A direct application of this technique was used in a synthesis of the enantiomers of methyl (E)-2,4,5-tetradecatrienoate, a pheromone component closely related to this compound. researchgate.net In this synthesis, the racemic precursor (±)-1-trimethylsilyl-1-undecyn-3-ol was resolved via asymmetric acetylation using lipase PS (Amano) and vinyl acetate (B1210297) as the acylating agent, affording the key chiral acetylenic alcohol with high enantiomeric purity. researchgate.net
Table 2: Enantioselective Hydrolysis of Racemic Allenic Esters by Pig Liver Esterase (PLE)
| Substrate (Racemic Ester) | % Hydrolysis | Product (Acid) | e.e. (%) of Acid | Unchanged Ester | e.e. (%) of Ester | Preferred Enantiomer Hydrolyzed | Reference(s) |
|---|---|---|---|---|---|---|---|
| Methyl 2-methyl-4-phenylbuta-2,3-dienoate | 50 | 2-methyl-4-phenylbuta-2,3-dienoic acid | 44 | (R)-ester | 44 | (S)-ester | psu.edu |
| Methyl 2,4-dimethylpenta-2,3-dienoate | 50 | 2,4-dimethylpenta-2,3-dienoic acid | 70 | (R)-ester | 70 | (S)-ester | psu.edu |
| Methyl 2-ethyl-4-methylpenta-2,3-dienoate | 48 | 2-ethyl-4-methylpenta-2,3-dienoic acid | 93 | (R)-ester | 86 | (S)-ester | psu.edu |
| Methyl 2-methyl-4-t-butylpenta-2,3-dienoate | 51 | 2-methyl-4-t-butylpenta-2,3-dienoic acid | 93 | (R)-ester | >95 | (S)-ester | psu.edu |
| Methyl 2-methyl-4-(cyclohex-1-enyl)buta-2,3-dienoate | 51 | 2-methyl-4-(cyclohex-1-enyl)buta-2,3-dienoic acid | 66 | (S)-ester | 68 | (R)-ester | psu.edu |
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forming carbon-carbon bonds. nih.govnobelprize.org These reactions are integral to the stereocontrolled synthesis of complex molecules, including dienyl esters. nih.gov Recent advancements have focused on developing catalyst-controlled, regiodivergent methods that can generate diverse and highly substituted 1,3-dienyl products from common precursors, such as propargyl esters. nih.govresearchgate.net
The key to stereocontrol in these reactions often lies in the choice of the palladium catalyst and, crucially, the associated ligands. nih.govchinesechemsoc.org By tuning the ligand, chemists can steer the reaction through different mechanistic pathways, such as electrophilic palladium catalysis or a sequential oxidative addition-reductive elimination pathway, to yield different regioisomers with high stereoselectivity. nih.gov For example, a palladium-catalyzed redox-neutral dienylation of internal aliphatic-substituted propargylic esters has been developed to deliver diversely functionalized 1,2,4-trisubstituted 1,3-dienes with excellent chemo-, regio-, and stereoselectivity. chinesechemsoc.org This method proceeds under mild conditions and tolerates a broad range of nucleophiles. chinesechemsoc.org Another efficient route involves the palladium-catalyzed substitution of propargylic esters with nucleophiles like diethyl phosphite (B83602) to generate 1,3-dienylphosphonates, demonstrating the versatility of these precursors. tandfonline.com
Table 3: Selected Palladium-Catalyzed Systems for Dienyl Ester/Analogue Synthesis
| Precursor Type | Catalyst / Ligand | Nucleophile / Reagent | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Propargylic Esters | Pd(0) / Various Ligands | - | 1,3-Dienyl and Allyl Esters | Catalyst-controlled regiodivergency | nih.govresearchgate.net |
| Propargylic Carbonates | Pd(PPh₃)₂(OAc)₂ / Bidentate Phosphine Ligands | Fluoride, Phenols, Alkanols | 1,2,4-Trisubstituted 1,3-Dienes | Redox-neutral, high stereoselectivity (>20:1) | chinesechemsoc.org |
| Propargylic Esters | Pd₂(dba)₃·CHCl₃ / BINAP | Diethyl phosphite | 1,3-Dienylphosphonates | Direct propargylic substitution | tandfonline.com |
Total Synthesis Approaches to this compound
Synthetic pathways are generally categorized as either linear or convergent.
The synthesis of (R)-(-)-Methyl 4,5-tetradecadienoate has been achieved through a pathway that can be described as largely linear. researchgate.net The synthesis begins with a racemic acetylenic alcohol, which is resolved enzymatically. This chiral precursor is then subjected to a Claisen rearrangement to form the allenic system, followed by a coupling reaction to complete the carbon chain. researchgate.net
In contrast, a convergent strategy was employed for the synthesis of the related pheromone (3E,5Z)-tetradecadienoic acid (megatomic acid). researchgate.net This synthesis utilized a Cadiot–Chodkiewicz cross-coupling reaction to join two key acetylenic fragments—1-decyne and 4-bromo-3-butyn-1-ol—late in the process, exemplifying a convergent approach to building the C14 backbone. researchgate.net
The selection of key intermediates is critical to the success of a total synthesis. For this compound and its analogues, allenic and acetylenic compounds are the most crucial precursors.
Acetylenic Compounds: These are frequently used as the foundational building blocks for creating the allene functional group. A key step in one reported synthesis of this compound involves the ortho ester Claisen rearrangement of an enantiomerically pure 1-undecyn-3-ol (B3191335) derivative. researchgate.net This rearrangement of an acetylenic precursor directly generates the required chiral allenic system. researchgate.net Furthermore, acetylenic coupling reactions, such as the Cadiot–Chodkiewicz coupling, are powerful methods for constructing the carbon skeleton of these long-chain fatty acid esters from smaller acetylenic fragments. researchgate.net
Allenic Precursors: The chiral allene itself is the central intermediate. Once the axially chiral allene is formed, subsequent reactions can modify other parts of the molecule. In the synthesis of (R)-(-)-Methyl 4,5-tetradecadienoate, the low-temperature reaction of a chiral allenic tosylate intermediate with lithium di-n-octylcuprate is a key step to install the octyl chain and complete the target structure. researchgate.net The stereochemical integrity of the allene is maintained throughout these final transformations.
Table 4: Key Intermediates in the Synthesis of this compound and Analogues
| Intermediate Class | Specific Example | Reaction / Purpose | Target Molecule Context | Reference(s) |
|---|---|---|---|---|
| Acetylenic Alcohol | (S)-1-Undecyn-3-ol | Ortho ester Claisen rearrangement | Precursor to the chiral allene system | researchgate.net |
| Acetylenic Halide | 4-Bromo-3-butyn-1-ol | Cadiot–Chodkiewicz cross-coupling | Convergent fragment for C14 backbone | researchgate.net |
| Alkyne | 1-Decyne | Cadiot–Chodkiewicz cross-coupling | Convergent fragment for C14 backbone | researchgate.net |
| Allenic Ester | (R)-(-)-Methyl 4,5-tetradecadienoate | Final product formation | Direct precursor via cuprate (B13416276) coupling | researchgate.net |
Ortho Ester Claisen Rearrangements in Dienyl System Generation
The Ortho Ester Claisen rearrangement, specifically the Johnson-Claisen variant, stands as a powerful and reliable method for the stereospecific synthesis of γ,δ-unsaturated esters from allylic alcohols, and critically, for generating allenic esters from propargylic alcohols. bioinfopublication.orgjk-sci.comnumberanalytics.com This researchgate.netresearchgate.net-sigmatropic rearrangement proceeds through a concerted pericyclic mechanism, typically involving a chair-like six-membered transition state, which accounts for the high degree of stereoselectivity observed. bioinfopublication.orgorganic-chemistry.org
The reaction is initiated by heating an appropriate propargylic alcohol with an excess of an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. csic.es The process involves the in-situ formation of an unstable ketene (B1206846) acetal (B89532) intermediate, which then undergoes the sigmatropic shift to yield the target allenic ester. jk-sci.com This transformation effectively results in a two-carbon elongation of the original alcohol chain. tcichemicals.com
A key application of this methodology was demonstrated in the synthesis of the enantiomers of a pheromone component, where the Ortho Ester Claisen rearrangement of 1-undecyn-3-ol with triethyl orthoacetate was the pivotal step in creating the chiral allenic system. researchgate.net The central chirality of the propargylic alcohol is efficiently transferred to the axial chirality of the allene product. illinois.edu The higher thermal stability of the resulting allenic esters compared to corresponding allenic aldehydes makes this a preferred synthetic route. csic.es
Table 1: Representative Conditions for Ortho Ester Claisen Rearrangement
| Reactant | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Propargylic Alcohol | Triethyl orthoacetate, Propionic acid (cat.) | 140 | Not specified | Allenic Ester | Not specified | bioinfopublication.org |
| (S)-1-Undecyn-3-ol | Triethyl orthoacetate, Propionic acid (cat.) | Reflux | Not specified | (R)-Ethyl 4,5-tetradecadienoate | Not specified | researchgate.net |
| Allylic Alcohol | Triethyl orthoacetate, Propionic acid (cat.) | 190 (Microwave) | 0.08 | γ,δ-Unsaturated Ester | 89 | researchgate.net |
| Allylic Alcohol | Triethyl orthoacetate, 2,4-Dinitrophenol | Not specified | Not specified | Rearranged Ester | Not specified | bioinfopublication.org |
Note: This table presents a compilation of typical conditions and may not represent a single, direct experiment.
Development of Novel Synthetic Routes for this compound
Beyond the classical Claisen rearrangement, research has led to the development of alternative synthetic pathways to this compound and related structures. One such method involves the low-temperature reaction of specific carbamates with lithium di-n-octylcuprate to afford (R)-(-)-methyl 4,5-tetradecadienoate. researchgate.net Another approach involves the oxidation of a C12 allenic alcohol, dodeca-2,3-dien-1-ol, to its corresponding aldehyde, which is then treated with the anion of trimethyl phosphonoacetate to yield (±)-methyl tetradeca-trans-2,4,5-trienoate, a conjugated analogue. rsc.org
Mechanistic Investigations of New Transformations
Computational studies, often employing density functional theory (DFT), serve as powerful tools for exploring the intricate details of reaction cascades that can follow such rearrangements. nsf.gov These investigations can elucidate the free energies of different reaction pathways and map out the structures of transition states. nsf.gov For instance, in the formation of hexamethylene-1,6-dicarbamate from a biomass-derived precursor, DFT calculations were used to propose the catalytic reaction path and mechanism. rsc.org Such detailed mechanistic understanding allows for the rational design of catalysts and reaction conditions to improve selectivity and yield.
Integration of Green Chemistry Principles in Synthesis
The principles of green chemistry, aimed at designing environmentally benign processes, are increasingly being integrated into the synthesis of complex molecules like allenic esters. semanticscholar.org This involves the use of sustainable solvents, recyclable catalysts, and energy-efficient methods to minimize waste and hazardous substance use. semanticscholar.orgwhiterose.ac.uk
Key areas of advancement include:
Heterogeneous Catalysis: A significant development is the use of a cellulose-supported heterogeneous nanocopper catalyst for the synthesis of chiral allenes. nih.gov This approach offers high yields and excellent enantiospecificity and, importantly, the catalyst can be recycled multiple times without a significant loss of reactivity, a core principle of green chemistry. nih.gov
Aqueous Reaction Media: The use of water as a reaction medium is a primary goal for sustainable organic synthesis. researchgate.net Efficient tandem reactions of allenic ketones with α-halo esters have been developed in water, demonstrating enhanced reactivity and improved chemoselectivity. rsc.org
Catalyst-Free Methods: The development of catalyst-free electrochemical syntheses of allenyl silanes and boronic esters represents a move towards more sustainable protocols by avoiding transition metals and harsh reagents. nih.gov
Atom-Economic Reactions: Gold-catalyzed hydrofunctionalization of alkynes and allenes with carboxylic acids provides an atom-economic route to unsaturated esters and lactones, maximizing the incorporation of starting materials into the final product. mdpi.com
Table 2: Comparison of Synthetic Approaches with Green Chemistry Integration
| Method | Catalyst/Reagent | Solvent | Key Green Aspect | Reference |
| Classical Crabbé-type | Stoichiometric organocopper reagents | Organic Solvents | - | nih.gov |
| Heterogeneous Catalysis | Recyclable nanocopper on cellulose (B213188) | Not specified | Recyclable catalyst, reduced waste | nih.gov |
| Tandem Reaction | TBAF·3H₂O | Water | Use of water as a green solvent | rsc.org |
| Electrochemical Synthesis | None (catalyst-free) | Not specified | Avoids transition metal catalysts | nih.gov |
| Gold-Catalyzed Addition | Gold-based catalysts | Various, including biorenewable | Atom-economy, potential for recyclable catalysts | mdpi.com |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 4,5-tetradecadienoate
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, and this compound is no exception. Through various NMR techniques, a detailed picture of its atomic connectivity and stereochemistry can be achieved.
High-Resolution Proton and Carbon-13 NMR Analysis
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons present. The methoxy (B1213986) group protons (-OCH₃) typically appear as a singlet. The protons on the allenic carbons (C4 and C5) and adjacent methylene (B1212753) groups exhibit complex splitting patterns due to coupling with neighboring protons. The terminal methyl group of the alkyl chain will appear as a triplet. hmdb.canp-mrd.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. np-mrd.org Key signals include the carbonyl carbon of the ester group, the central sp-hybridized carbon of the allene (B1206475) (C5), and the two sp²-hybridized carbons of the allene (C4 and C6). The remaining methylene carbons of the long alkyl chain will appear in a characteristic region of the spectrum. nih.govnih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ | 3.6 - 3.8 | 50 - 52 |
| C=O | - | 170 - 175 |
| Allenic CH (C4, C6) | 5.0 - 5.5 | 85 - 95 |
| Allenic C (C5) | - | 200 - 215 |
| -CH₂- (adjacent to allene) | 2.0 - 2.3 | 27 - 32 |
| -CH₂- (alkyl chain) | 1.2 - 1.6 | 22 - 35 |
| Terminal -CH₃ | 0.8 - 1.0 | 13 - 15 |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignments
While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectral data of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the entire proton spin system, from the terminal methyl group to the protons adjacent to the allene and the ester functionality. libretexts.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons. sdsu.eduyoutube.commdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the central allenic carbon (C5), by observing their long-range correlations to nearby protons. researchgate.netyoutube.comyoutube.com For instance, the protons of the methoxy group will show a correlation to the carbonyl carbon.
Application of Chiral NMR Shift Reagents for Enantiomeric Excess Determination
This compound is a chiral molecule due to the axial chirality of the allene group. Determining the enantiomeric excess (ee) is often critical. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can form diastereomeric complexes with the enantiomers of a chiral analyte. organicchemistrydata.orglibretexts.orgresearchgate.net This interaction leads to the separation of NMR signals for the two enantiomers, allowing for their quantification by integration. nih.govrug.nlresearchgate.net
The ester functionality in this compound provides a Lewis basic site for coordination with the chiral shift reagent. libretexts.org Upon addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), the once overlapping signals of the two enantiomers in the NMR spectrum become resolved. organicchemistrydata.orgresearchgate.net The ratio of the integrals of these newly separated peaks directly corresponds to the enantiomeric ratio of the sample. Other chiral auxiliaries and derivatizing agents can also be employed to create diastereomers with distinct NMR spectra for ee determination. rsc.orgacs.orgcdnsciencepub.combates.edu
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and is widely used for the detection, quantification, and structural characterization of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection, Quantification, and Profile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is a primary tool for the analysis of volatile and semi-volatile compounds such as this compound. semanticscholar.orgresearchgate.net
In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. etamu.edu As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint for the compound. nih.gov
This technique is particularly valuable in the context of insect pheromone research, where complex mixtures of semiochemicals are often encountered. nih.govrsc.orgpeerj.com GC-MS allows for the identification and quantification of individual components, including isomers of tetradecadienoates, within these mixtures. researchgate.netnih.gov The retention time from the GC and the fragmentation pattern from the MS together provide high confidence in the identification of this compound, even in complex biological matrices. nih.gov
Table 2: Typical GC-MS Parameters for the Analysis of Fatty Acid Methyl Esters
| Parameter | Typical Setting |
|---|---|
| Gas Chromatograph | |
| Column | HP-INNOWax or HP-5MS (or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped, e.g., 80°C hold, then ramp to 230°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comtum.de This precision allows for the determination of the elemental composition of a molecule from its measured mass. umich.eduarkat-usa.orgacs.orgnih.govmonash.eduresearchgate.net
For this compound (C₁₅H₂₆O₂), the theoretical monoisotopic mass can be calculated with high precision. nih.govnih.govhmdb.ca By comparing the experimentally measured mass from an HRMS instrument to the theoretical mass, the elemental formula can be confirmed, providing a high degree of confidence in the compound's identity. bioanalysis-zone.com This is particularly useful to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). grafiati.comresearchgate.net
Table 3: Elemental Composition and Theoretical Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
Fragmentation Pathway Analysis and Interpretation of Mass Spectral Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, electron impact (EI) ionization is a common method to generate a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern provides a unique fingerprint that aids in the elucidation of the molecule's structure.
The initial ionization process involves bombarding the molecule with high-energy electrons, which knocks off an electron to form a radical cation, the molecular ion. libretexts.org This molecular ion is often unstable and undergoes fragmentation through various pathways to produce smaller, more stable ions. libretexts.org The fragmentation of long-chain methyl esters like this compound is influenced by the presence of the ester functional group and the unsaturated allene system.
Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org This can result in the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Another common fragmentation pattern in esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond. core.ac.uk This rearrangement is particularly informative for determining the position of double bonds and branching in the fatty acid chain.
For this compound, specific fragmentation would be expected around the allenic bond system at C4 and C5. The presence of the allene can influence the fragmentation, leading to characteristic ions resulting from cleavage adjacent to this functional group. The analysis of the resulting mass spectrum, which plots the relative abundance of ions against their m/z values, allows for the reconstruction of the fragmentation pathways and confirmation of the compound's identity. In a study analyzing propolis from the Kashmir region using Gas Chromatography-Mass Spectrometry (GC-MS), this compound was identified as one of the phytocompounds. semanticscholar.org
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 238 | [C₁₅H₂₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 207 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 179 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| Varies | Alkyl and alkenyl carbocations | Cleavage along the hydrocarbon chain |
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a detailed "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. mdpi.com These techniques are complementary, as the selection rules for a vibration to be IR or Raman active differ. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. ksu.edu.sa In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, and a vibration is Raman active if it causes a change in the molecule's polarizability. ksu.edu.sa
For this compound, specific functional groups will exhibit characteristic vibrational frequencies. The ester group will show a strong C=O stretching vibration in the IR spectrum, typically in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present. The allenic group (C=C=C) is a key feature and will have a characteristic stretching vibration. Allenes typically show a cumulative double bond stretch in the region of 1950-1970 cm⁻¹. This band is often strong in the Raman spectrum. The C-H stretching and bending vibrations of the methyl and methylene groups along the hydrocarbon chain will also be observed.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C=O (Ester) | Stretching | 1735 - 1750 (Strong) | Moderate |
| C=C=C (Allene) | Asymmetric Stretch | 1950 - 1970 | Strong |
| C-O (Ester) | Stretching | 1300 - 1000 | Weak |
| C-H (sp³) | Stretching | 2850 - 3000 | Strong |
| C-H (sp²) | Stretching | ~3050 | Moderate |
| -CH₂- | Bending (Scissoring) | ~1465 | Moderate |
| -CH₃ | Bending (Asymmetric) | ~1450 | Moderate |
| -CH₃ | Bending (Symmetric) | ~1375 | Moderate |
Chromatographic Separation Methodologies
Gas Chromatography (GC) for Purity Assessment and Isomeric Separation
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org It is particularly well-suited for the analysis of fatty acid methyl esters like this compound. In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. vurup.sk
For purity assessment, a GC analysis of a this compound sample would ideally show a single, sharp peak, indicating the absence of volatile impurities. libretexts.org The presence of additional peaks would suggest the presence of other compounds, and their retention times could be used for tentative identification. libretexts.org
GC is also highly effective for the separation of isomers. vurup.sk Positional isomers of tetradecadienoate methyl esters, which differ in the location of the double bonds, would likely exhibit different retention times on a suitable GC column. vurup.sk The choice of the stationary phase is critical for achieving good separation. Polar stationary phases, such as those containing cyanopropyl groups, are often used for separating fatty acid methyl esters due to their ability to interact differently with the double bonds in the molecules. bibliotekanauki.pl
Table 3: Typical GC Parameters for the Analysis of Fatty Acid Methyl Esters
| Parameter | Typical Value/Condition |
| Column Type | Fused silica (B1680970) capillary column |
| Stationary Phase | e.g., DB-23 (50% cyanopropyl)-methylpolysiloxane |
| Column Dimensions | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | e.g., Initial temp 100°C, ramp to 240°C at 3°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-performance liquid chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column. nih.gov It is widely used for the isolation, purification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. nih.gov
For the isolation of this compound from a mixture, reversed-phase HPLC is a common approach. cdnsciencepub.come-nps.or.kr In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). e-nps.or.kr Separation is based on the differential partitioning of the analytes between the two phases, with more nonpolar compounds being retained longer on the column.
Quantification of this compound can be achieved using HPLC with a suitable detector, such as an ultraviolet (UV) detector or a mass spectrometer. nih.gov A calibration curve is typically constructed by analyzing standard solutions of known concentrations to determine the relationship between peak area and concentration. e-nps.or.kr This allows for the accurate determination of the amount of the compound in an unknown sample.
Table 4: Illustrative HPLC Method for this compound Analysis
| Parameter | Typical Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 205 nm) or Mass Spectrometry |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Chiral Chromatography for Enantiomeric Resolution
The allene moiety in this compound is a source of chirality, meaning the molecule can exist as two non-superimposable mirror images called enantiomers (R and S forms). gcms.cz Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. gcms.cz Therefore, the separation and analysis of individual enantiomers are often crucial.
Chiral chromatography is the primary method for separating enantiomers. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com Chiral stationary phases can be based on various chiral selectors, such as derivatized cyclodextrins or polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). gcms.czchromatographyonline.com
The separation of the enantiomers of this compound would involve selecting an appropriate chiral column and optimizing the mobile phase composition. chromatographyonline.com Both normal-phase (using nonpolar solvents like hexane (B92381) and isopropanol) and reversed-phase (using polar solvents like acetonitrile/water or methanol/water) chiral HPLC methods can be developed. chromatographyonline.com The successful resolution of the enantiomers allows for their individual quantification and characterization. The synthesis of both enantiomers of a related compound, methyl (E)-2,4,5-tetradecatrienoate, has been reported, highlighting the importance of stereochemistry in this class of molecules. researchgate.net
Table 5: General Approach for Chiral Chromatography of this compound
| Parameter | Consideration |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based |
| Mode | Normal Phase (e.g., Hexane/Isopropanol) or Reversed Phase (e.g., Acetonitrile/Water) |
| Mobile Phase Additives | May be used to improve separation (e.g., trifluoroacetic acid) |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Temperature | Can be varied to optimize selectivity and resolution |
| Detection | UV, Circular Dichroism (CD), or Mass Spectrometry (MS) |
Theoretical and Computational Chemistry of Methyl 4,5 Tetradecadienoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic and geometric structure.
Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govjacsdirectory.com For a molecule like Methyl 4,5-tetradecadienoate, DFT calculations would be instrumental in understanding its fundamental electronic properties.
The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting how the molecule will interact with other chemical species.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. tudelft.nl A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to calculate various reactivity descriptors . These descriptors, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and can help predict the sites most susceptible to electrophilic or nucleophilic attack. mdpi.com
While no specific data exists for this compound, a hypothetical table of DFT-calculated properties is presented below to illustrate the expected outcomes of such a study.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.9 D | Measures the polarity of the molecule |
| Electronegativity (χ) | 3.65 eV | Global reactivity descriptor |
Note: These values are purely illustrative and are not based on actual calculations.
Hartree-Fock (HF) and Post-HF Methods for Energetic and Spectroscopic Property Predictions
The Hartree-Fock (HF) method is another foundational approach in computational chemistry. fiveable.me It provides a good first approximation of the molecular wavefunction and energy. However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons. ornl.govepfl.ch
Post-Hartree-Fock methods , such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are built upon the HF solution to include electron correlation effects, leading to more accurate predictions of molecular energies and properties. wikipedia.orgpku.edu.cn
For this compound, these methods would be invaluable for:
Energetic Predictions: Accurately calculating the total energy, heats of formation, and isomerization energies.
Spectroscopic Property Predictions: Simulating vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Comparing these theoretical spectra with experimental data is a powerful tool for structural elucidation.
A hypothetical comparison of energies calculated by different methods is shown in the table below.
Table 2: Hypothetical Calculated Total Energies of a Stable Conformer of this compound by Different Methods
| Method | Basis Set | Hypothetical Total Energy (Hartree) |
|---|---|---|
| HF | 6-31G(d) | -725.12345 |
| DFT (B3LYP) | 6-31G(d) | -726.98765 |
| MP2 | 6-31G(d) | -726.45678 |
Note: These values are for illustrative purposes only.
Molecular Modeling and Conformational Analysis
The flexibility of the long alkyl chain in this compound means it can adopt numerous three-dimensional arrangements, or conformations. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical and biological properties.
Conformational Space Exploration and Identification of Stable Conformations
Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify its stable conformers (energy minima) and the transition states that connect them. libretexts.orgwuxiapptec.com For a molecule like this compound, this would typically involve rotating the single bonds along the carbon chain and calculating the energy at each step.
The results of such an analysis would reveal the most energetically favorable shapes of the molecule. This information is critical for understanding how the molecule might interact with biological receptors, for example, in its role as a potential pheromone component. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a time-dependent view of a molecule's behavior. mdpi.comunimi.itnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound would move and change shape over time, both in isolation and in the presence of other molecules, such as a solvent or a biological receptor. tudelft.nlmdpi.com
MD simulations would be particularly useful for:
Observing conformational changes and the flexibility of the molecule.
Studying the interactions of the ester and allene (B1206475) functional groups with their environment.
Understanding how the molecule might bind to a protein or enzyme active site.
Reaction Mechanism Predictions and Transition State Analysis using Computational Methods
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms . walisongo.ac.id For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.
By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states . youtube.comdiva-portal.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.
For instance, computational studies could investigate the mechanism of the formation of the allene group during the synthesis of this compound or its oxidation pathways. This would provide valuable insights that could be used to optimize reaction conditions or to understand its stability.
While specific computational studies on this compound are currently absent from the scientific literature, the theoretical and computational chemistry frameworks to thoroughly investigate this molecule are well-established. Such studies, employing DFT, post-HF methods, conformational analysis, and molecular dynamics, would provide invaluable data on its electronic properties, structure, and reactivity. This knowledge would not only be of fundamental chemical interest but could also support research into its biological functions and potential applications. The field is ripe for exploration, and future computational work on this fascinating molecule is eagerly anticipated.
Simulation and Validation of Spectroscopic Properties with Experimental Data
The structural elucidation of organic compounds like this compound is heavily reliant on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimental spectra provide the foundational data, computational chemistry offers powerful tools to simulate these spectra, thereby validating the proposed structures and providing deeper insights into their electronic and geometric properties. The comparison between theoretically calculated and experimentally obtained spectra is a cornerstone of modern chemical analysis.
Due to a lack of specific published experimental and simulated spectroscopic data for this compound, this section will outline the established methodologies for the simulation and validation of spectroscopic properties for structurally related allenic and unsaturated esters.
Theoretical Approaches to Spectroscopic Simulation
Density Functional Theory (DFT) has emerged as a robust and widely used method for the simulation of NMR and IR spectra of organic molecules. aip.orgspectroscopyonline.commdpi.com Functionals such as B3LYP are frequently employed, often in conjunction with basis sets like 6-31G* or larger, to optimize the molecular geometry and calculate the vibrational frequencies and NMR chemical shifts. researchgate.netresearchgate.net
For IR spectra, the calculation involves determining the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and the neglect of electron correlation effects. To bridge this gap, a scaling factor is typically applied to the calculated frequencies to improve their agreement with experimental data. aip.org
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the isotropic magnetic shielding constants of ¹H and ¹³C nuclei. researchgate.net These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of complex spectra and can help in distinguishing between different isomers.
Validation Against Experimental Data
The validation process involves a meticulous comparison of the simulated spectra with high-resolution experimental data. For IR spectroscopy, this means matching the calculated absorption bands (after scaling) with the peaks in the experimental spectrum in terms of position, and to a lesser extent, relative intensity. aip.org For NMR spectroscopy, the calculated chemical shifts for each proton and carbon atom are compared with the signals in the experimental ¹H and ¹³C NMR spectra. researchgate.net
A strong correlation between the simulated and experimental spectra provides a high degree of confidence in the assigned structure of the molecule. Discrepancies, on the other hand, can point to incorrect structural assignments, the presence of multiple conformers, or solvent effects that were not accounted for in the theoretical model. researchgate.net
Expected Spectroscopic Data for this compound
Based on the known spectral data of analogous allenic and unsaturated esters, we can predict the characteristic spectroscopic features of this compound. The following tables provide a generalized overview of the expected experimental and simulated spectroscopic values.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm (Experimental Range) | Predicted Chemical Shift (δ) ppm (Calculated) | Multiplicity |
| CH₃ (Ester) | 3.6 - 3.8 | ~3.7 | s |
| CH₂ (α to C=O) | 2.2 - 2.5 | ~2.3 | t |
| CH₂ (β to C=O) | 1.5 - 1.8 | ~1.6 | m |
| =C=CH (Allenic) | 5.0 - 5.5 | ~5.2 | m |
| =CH (Allenic) | 4.6 - 5.0 | ~4.8 | m |
| CH₂ (Alkyl Chain) | 1.2 - 1.4 | ~1.3 | m |
| CH₃ (Terminal) | 0.8 - 1.0 | ~0.9 | t |
Data are generalized from typical values for fatty acid methyl esters and allenic compounds. researchgate.netoregonstate.edugithub.io Calculated values are hypothetical and represent typical results from DFT calculations.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm (Experimental Range) | Predicted Chemical Shift (δ) ppm (Calculated) |
| C=O (Ester) | 170 - 175 | ~172 |
| =C= (Allenic) | 200 - 210 | ~205 |
| =C (Allenic) | 85 - 95 | ~90 |
| O-CH₃ (Ester) | 50 - 55 | ~51 |
| CH₂ (α to C=O) | 30 - 35 | ~33 |
| CH₂ (Alkyl Chain) | 22 - 32 | ~25-30 |
| CH₃ (Terminal) | ~14 | ~14 |
Data are generalized from typical values for fatty acid methyl esters and allenic compounds. libretexts.orgorganicchemistrydata.orglibretexts.orgoregonstate.eduoregonstate.edu The central carbon of the allene group is characteristically found at a very low field. Calculated values are hypothetical and represent typical results from DFT calculations.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) (Experimental Range) | Predicted Wavenumber (cm⁻¹) (Calculated, Scaled) | Intensity |
| C=O (Ester) | 1735 - 1750 | ~1740 | Strong |
| C=C=C (Allene) | 1950 - 1970 | ~1960 | Medium, Sharp |
| C-O (Ester) | 1150 - 1250 | ~1200 | Strong |
| C-H (sp³) | 2850 - 3000 | ~2900-2980 | Strong |
| =C-H (Allenic) | ~3050 | ~3050 | Medium |
Data are generalized from typical values for esters and allenic compounds. vscht.czorgchemboulder.compressbooks.pub Calculated values are hypothetical and represent typical results from DFT calculations with appropriate scaling factors.
Biosynthetic Pathways and Natural Occurrence of Methyl 4,5 Tetradecadienoate
Identification in Biological Matrices (e.g., insect semiochemicals, propolis, plant extracts)
Methyl 4,5-tetradecadienoate has been identified in a variety of natural sources, including as a semiochemical in insects, a constituent of propolis, and within extracts of certain plants.
As an insect semiochemical, a related compound, methyl (E,R)-2,4,5-tetradecatrienoate, is a significant component of the male-produced sex pheromone of the dried bean beetle, Acanthoscelides obtectus. researchgate.netresearchgate.netresearchgate.net This allene (B1206475) is a key attractant for females. researchgate.netresearchgate.net The pheromone blend of A. obtectus is complex, and its composition can be influenced by the larval diet. nih.gov For instance, the production of another pheromone component, methyl (2E,4Z,7Z)-2,4,7-decatrienoate, is significantly reduced when the beetles are reared on chickpeas instead of their usual host, the common bean, which is rich in the precursor α-linolenic acid. nih.gov
The compound has also been detected in propolis. A study analyzing propolis from the honeybee Cerana indica in the Kashmir region identified this compound. mdpi.comsemanticscholar.org Propolis, or bee glue, is a resinous mixture collected by honeybees from various plant sources, suggesting a botanical origin for this compound. mdpi.comsemanticscholar.org
Furthermore, this compound has been identified in plant extracts. In a study of Forsythia suspensa, it was detected in the ethanol/benzene extract of the branches. vinca.rs It has also been reported in the methanolic root extract of Oroxylum indicum seedlings that were treated with the fungus Trichoderma harzianum. gsconlinepress.comresearchgate.net The identification of this compound across different biological matrices highlights its presence in both the animal and plant kingdoms.
Table 1: Identification of this compound and Related Compounds in Biological Matrices
| Biological Matrix | Species | Compound Identified | Concentration / Relative Amount | Source(s) |
|---|---|---|---|---|
| Insect Semiochemical | Acanthoscelides obtectus (Dried bean beetle) | Methyl (E,R)-2,4,5-tetradecatrienoate | Major component of male sex pheromone | researchgate.netresearchgate.netresearchgate.net |
| Propolis | Cerana indica (Honeybee) | This compound | 0.10 ± 0.00 % of extract | mdpi.comsemanticscholar.org |
| Plant Extract | Forsythia suspensa (Lian Qiao) | This compound | 0.78% relative content in branch extract | vinca.rs |
| Plant Extract | Oroxylum indicum (Indian trumpet tree) | Methyl 12,13-tetradecadienoate | Detected in root extract after fungal inoculation | gsconlinepress.comresearchgate.netgsconlinepress.com |
Proposed Biosynthetic Routes and Enzymatic Mechanisms
The biosynthesis of this compound, like other fatty acid-derived insect pheromones, is believed to originate from primary fatty acid metabolism, followed by specific modifications including desaturation, chain length alteration, and esterification. semanticscholar.orgfrontiersin.org
The formation of the dienyl structure of this compound likely involves the action of specific fatty acid desaturases. These enzymes are responsible for introducing double bonds into the fatty acyl chain. wikipedia.orgbiorxiv.org The biosynthesis of conjugated dienes, which are structurally related to the 4,5-diene system, often involves bifunctional desaturases that can introduce a second double bond adjacent to an existing one. pnas.org In some moths, a Δ11-desaturase first acts on a saturated fatty acid precursor, like palmitic acid, to produce a mono-unsaturated intermediate. nih.gov A subsequent desaturation step, sometimes catalyzed by the same or a different enzyme, can then form a conjugated diene. pnas.org
The biosynthesis of some insect pheromones involves unusual desaturases capable of creating unique double bond configurations. For instance, in the pine caterpillar moth, Dendrolimus punctatus, the production of (Z5,E7)-dodecadienol involves multiple desaturases, including a Δ9-desaturase that can produce E9 mono-unsaturated fatty acids and a Δ11-desaturase with unusual properties. harvard.edulu.se These enzymes act on fatty acyl precursors which are then subject to chain-shortening. harvard.edulu.se
Chain shortening, typically through a process of limited β-oxidation, and sometimes chain elongation, are crucial steps to achieve the correct carbon chain length of the final pheromone molecule. researchgate.netsemanticscholar.org In the biosynthesis of many lepidopteran pheromones, a C16 or C18 fatty acid precursor is first desaturated and then shortened by two-carbon units to yield the final C14, C12, or C10 backbone. semanticscholar.orgnih.govfrontiersin.org For example, the biosynthesis of a C14 pheromone component in some species is thought to proceed via the Δ11-desaturation of palmitic acid (C16) to form (Z)-11-hexadecenoic acid, which is then chain-shortened to (Z)-9-tetradecenoic acid. nih.gov A similar pathway involving desaturation followed by chain shortening is a plausible route for the formation of the C14 backbone of this compound.
The final step in the biosynthesis of this compound is the esterification of the free carboxylic acid to form a methyl ester. This process is generally catalyzed by specific enzymes. semanticscholar.org In various biological systems, lipases and other esterases are known to catalyze the esterification of fatty acids with alcohols, including methanol (B129727), to produce fatty acid methyl esters (FAMEs). lu.sebohrium.com For instance, studies have demonstrated the enzymatic synthesis of FAMEs from free fatty acids and methanol using lipases in a packed bed reactor. lu.se In some bacteria, a specific fatty acid methyltransferase has been identified that catalyzes the formation of FAMEs. semanticscholar.org While the specific enzyme responsible for the methylation of 4,5-tetradecadienoic acid in the identified organisms has not been characterized, it is likely an esterase or a specific methyltransferase that completes the biosynthetic pathway. nih.gov
Ecological Contexts of Natural Production and Isolation
The presence of this compound and its isomers in different organisms points to diverse ecological roles.
In the context of insect communication, the related compound methyl (E,R)-2,4,5-tetradecatrienoate is a key component of the male-produced sex pheromone of the dried bean beetle, Acanthoscelides obtectus. researchgate.netresearchgate.net These chemical signals are crucial for mate location and recognition, playing a vital role in the reproductive success of the species. nih.govmdpi.com The use of such pheromones is a widespread strategy in insects for intraspecific communication. wikipedia.orgnih.govnih.gov The production of these semiochemicals can be influenced by environmental factors, such as the larval host plant, which can affect the availability of biosynthetic precursors and consequently the composition of the pheromone blend. nih.gov This highlights an interesting interplay between the insect's diet and its chemical signaling system.
The identification of this compound in propolis from Cerana indica suggests an ecological link between insects and plants. mdpi.comsemanticscholar.org Propolis is known to be composed of plant resins and waxes, indicating that the bees likely collect this compound or its precursors from local flora. mdpi.comsemanticscholar.org
The detection of this compound and its isomers in plants like Forsythia suspensa and Oroxylum indicum points to its role within the plant kingdom. vinca.rsgsconlinepress.comresearchgate.net Plant-produced volatile organic compounds, including fatty acid derivatives, can serve various ecological functions, such as attracting pollinators, deterring herbivores, or acting as antimicrobial agents. nih.govpeerj.com The production of this compound in Oroxylum indicum was noted after inoculation with a fungus, suggesting it might be involved in plant-microbe interactions. gsconlinepress.comresearchgate.net
Biological Roles and Mechanisms Non Clinical Focus
A Key Player in Insect Chemical Communication: The Case of Acanthoscelides obtectus
Methyl 4,5-tetradecadienoate is a crucial component of the pheromone system of the dried bean beetle, Acanthoscelides obtectus. researchgate.netrothamsted.ac.uk It plays a vital role in the reproductive behavior and chemical ecology of this significant pest of stored legumes.
Investigations into Behavioral Responses and Chemical Ecology
The major male-produced pheromone of Acanthoscelides obtectus is methyl (E,R)-2,4,5-tetradecatrienoate. researchgate.netresearchgate.net Early studies identified this compound as a key attractant for females. researchgate.net However, subsequent research revealed a more complex picture. While pure methyl (E,R)-2,4,5-tetradecatrienoate on its own is only weakly attractive to unmated females, a blend of six identified male-specific volatile compounds, including this compound, released in physiologically relevant ratios, is as active as the natural odor from live males. researchgate.net This demonstrates the importance of the complete pheromone bouquet for eliciting a full behavioral response in females. researchgate.net
Interestingly, the stereochemistry of this compound is critical for its activity. The naturally occurring pheromone is the (R)-enantiomer. researchgate.netnih.gov Unmated females show a positive behavioral response in olfactometer tests to methyl (E,R)-2,4,5-tetradecatrienoate, but not to its (S)-enantiomer. researchgate.net
The chemical ecology of A. obtectus is further shaped by the influence of larval diet on pheromone production. The availability of precursors in the host seed, such as Phaseolus vulgaris (beans), influences the composition of the pheromone blend produced by adult males. rothamsted.ac.uk
Underlying Mechanisms of Inter-species Chemical Communication
Beyond its role in attracting females, methyl (E,R)-2,4,5-tetradecatrienoate also functions as a male-recognition signal and an anti-aphrodisiac in A. obtectus. rothamsted.ac.ukresearchgate.net During mating, males transfer this compound to females. rothamsted.ac.uk The presence of this ester on mated females makes them unattractive to other males for up to two days, thus preventing further mating attempts. rothamsted.ac.ukresearchgate.net This mechanism allows males to recognize and avoid previously mated females. researchgate.net
Electrophysiological studies using gas chromatography-electroantennography (GC-EAG) have shown that the antennae of virgin female A. obtectus are responsive to methyl (E,R)-2,4,5-tetradecatrienoate, confirming its role as a perceived chemical signal. rothamsted.ac.uk
| Component of A. obtectus Male Pheromone Blend | Behavioral Role |
| Methyl (E,R)-2,4,5-tetradecatrienoate | Key component of female attraction (in a blend), male-recognition signal, anti-aphrodisiac. researchgate.netrothamsted.ac.ukresearchgate.net |
| Methyl (2E,4Z,7Z)-2,4,7-decatrienoate | Component of the attractive pheromone blend. researchgate.net |
| Methyl (2E,4Z)-2,4-decadienoate | Component of the attractive pheromone blend; elicits EAG response in females. researchgate.netrothamsted.ac.uk |
| Octadecanal | Component of the attractive pheromone blend. researchgate.net |
| (3Z,6E)-α-farnesene | Component of the attractive pheromone blend. researchgate.net |
| (3E,6E)-α-farnesene | Component of the attractive pheromone blend. researchgate.net |
A Bioactive Constituent of Natural Extracts
Potential Anti-inflammatory Pathways
The anti-inflammatory properties of propolis are another area of significant research. mdpi.comnih.gov While direct evidence for the anti-inflammatory action of pure this compound is limited, other structurally related fatty acid derivatives have been shown to possess anti-inflammatory effects. For instance, methyl 9-oxo-10E,12E-octadecadienoate, isolated from a fungus, was found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines. nih.gov This suggests that fatty acid esters can modulate inflammatory pathways. The anti-inflammatory effects of complex extracts like propolis are often attributed to the synergistic action of their many constituents, which can involve the inhibition of signaling pathways such as NF-κB. mdpi.com
| Compound | Source | Bioactivity |
| This compound | Acanthoscelides obtectus, Propolis | Insect pheromone component, potential contributor to antibacterial and antioxidant activity of propolis. researchgate.netsemanticscholar.org |
| Methyl (E,R)-2,4,5-tetradecatrienoate | Acanthoscelides obtectus | Key component of female attraction, male-recognition signal, anti-aphrodisiac. researchgate.netresearchgate.net |
| Methyl 9-oxo-10E,12E-octadecadienoate | Fomes fomentarius (fungus) | Anti-inflammatory. nih.gov |
Environmental Fate and Transformation Studies
Biodegradation Pathways in Environmental Compartments
Fatty acid methyl esters, as a class of compounds, are recognized for their ready biodegradability in both aerobic and anaerobic environments. nih.govlyellcollection.org The fundamental pathway for their breakdown is a multi-step process that is broadly consistent across different environmental settings. nih.govlyellcollection.org
Aerobic and Anaerobic Transformation in Soil and Aquatic Systems
The initial and rate-limiting step in the biodegradation of FAMEs in both soil and aquatic ecosystems is the enzymatic hydrolysis of the ester bond. arcjournals.org This cleavage is primarily facilitated by microbial lipases and esterases, yielding a molecule of methanol (B129727) and the corresponding free fatty acid. arcjournals.org This process occurs under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. nih.govlyellcollection.org
Following this initial hydrolysis, the subsequent degradation pathways for the two resulting molecules diverge:
Methanol: This simple alcohol is readily metabolized by a wide range of microorganisms under both aerobic and anaerobic conditions.
Free Fatty Acid: The long-chain fatty acid undergoes a process known as β-oxidation. This cyclical pathway sequentially shortens the fatty acid chain by two carbon atoms with each cycle, producing acetyl-CoA. nih.govresearchgate.net The acetyl-CoA then enters central metabolic pathways, such as the citric acid cycle, to be further mineralized to carbon dioxide and water in aerobic environments. researchgate.net In anaerobic settings, the breakdown products are typically converted to methane (B114726) and carbon dioxide. lyellcollection.org
For unsaturated fatty acids, such as the 4,5-tetradecadienoic acid backbone of the target compound, the presence of double bonds necessitates additional enzymatic steps. While the exact initial steps for polyunsaturated fatty acids are not fully elucidated, it is understood that microorganisms possess enzymes such as isomerases and reductases to modify the double bonds, allowing the β-oxidation process to proceed. kyoto-u.ac.jp Some studies suggest that the degradation of unsaturated fatty acids may begin with the saturation of the carbon-carbon double bonds, while others provide evidence for the direct β-oxidation of the unsaturated chain. nih.govkyoto-u.ac.jp
Microbial Degradation Mechanisms and Metabolite Identification
A diverse array of microorganisms is capable of degrading FAMEs. Bacteria are primary degraders, with genera such as Pseudomonas, Bacillus, and Lysinibacillus having been identified in studies on FAME biodegradation. arcjournals.orgresearchgate.net Fungi and yeasts have also been shown to produce the necessary lipases for the initial hydrolysis step. arcjournals.org
The degradation of polyunsaturated FAMEs, including di-unsaturated variants, has been observed in studies using bacteria like Lysinibacillus sphaericus. arcjournals.org This bacterium has demonstrated the ability to degrade and utilize various types of fatty acids, including saturated, monounsaturated, and polyunsaturated forms. arcjournals.org
Key Enzymes in Biodegradation:
| Enzyme Class | Function | Stage of Degradation |
| Lipases/Esterases | Hydrolysis of the ester bond | Initial Step |
| Isomerases/Reductases | Saturation/repositioning of double bonds in unsaturated fatty acids | Pre-β-oxidation |
| Acyl-CoA Synthetases | Activation of the fatty acid for β-oxidation | β-oxidation |
| Acyl-CoA Dehydrogenases | Introduction of a double bond in the β-oxidation cycle | β-oxidation |
| Enoyl-CoA Hydratases | Hydration of the double bond in the β-oxidation cycle | β-oxidation |
| Hydroxyacyl-CoA Dehydrogenases | Oxidation of the hydroxyl group in the β-oxidation cycle | β-oxidation |
| Thiolases | Cleavage of the Cα-Cβ bond to release acetyl-CoA | β-oxidation |
The intermediate metabolites in the degradation of Methyl 4,5-tetradecadienoate would be expected to be a series of progressively shorter unsaturated fatty acids and their CoA esters as the molecule undergoes β-oxidation. Due to the position of the double bonds, specific isomers of enoyl-CoA and hydroxyacyl-CoA would be formed. For instance, the metabolism of linoleic acid by gut microbiota has been shown to produce conjugated linoleic acids (CLAs) and hydroxy fatty acids as intermediates. rsc.org In anaerobic environments, the degradation of oleic acid has been observed to lead to the accumulation of palmitic acid, suggesting a pathway involving chain shortening and saturation. kyoto-u.ac.jp
Abiotic Transformation Processes (e.g., Phototransformation, Hydrolysis)
In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment.
Hydrolysis: The ester linkage in FAMEs is susceptible to chemical hydrolysis, which can be catalyzed by both acids and bases. chemrxiv.org In natural waters, the pH will influence the rate of this reaction, with hydrolysis being more rapid under alkaline conditions. chemrxiv.org The products of hydrolysis are the same as those of enzymatic cleavage: the free fatty acid and methanol.
Phototransformation: Unsaturated FAMEs are known to be more susceptible to photodegradation than their saturated counterparts. researchgate.net The presence of double bonds makes the molecule vulnerable to attack by photochemically generated reactive oxygen species, such as hydroxyl radicals. This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and shorter-chain fatty acids. Studies on biodiesel exposed to sunlight and seawater have shown a preferential degradation of unsaturated FAMEs through photo-oxidation. researchgate.net
Environmental Distribution and Transport Modeling (e.g., multimedia fate models)
Multimedia environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. researchgate.net For esters like this compound, a model such as the Quantitative Water Air Sediment Interaction (QWASI) model can be employed to simulate its behavior in aquatic systems. researchgate.netnih.gov
The QWASI model is a fugacity-based model that considers the partitioning of a chemical between water, sediment, and air, as well as various transport and transformation processes. researchgate.netnih.gov Key input parameters for such a model would include the compound's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient), as well as rates of degradation in different environmental compartments.
While specific modeling studies for this compound are not available, data from related long-chain esters can be used to parameterize such models. The model would likely predict that due to its expected low water solubility and moderate volatility, a significant portion of the compound would partition to sediment and organic matter in aquatic systems. Its persistence would be governed by the rates of biodegradation and abiotic transformation in each compartment.
Derivatization Strategies and Method Development for Analytical Applications
Chemical Derivatization for Enhanced Chromatographic Separation and Mass Spectrometric Detection
The primary goals of derivatizing Methyl 4,5-tetradecadienoate and related allenic fatty acids are to overcome the limitations of standard analytical techniques. While GC-MS is a preferred method for FAME analysis due to its high resolution and sensitivity, the electron impact (EI) mass spectra of underivatized allenic methyl esters can be difficult to interpret. scioninstruments.comresearchgate.net Fragmentation may be dominated by non-specific hydrocarbon ions, and the migration of the double bonds during ionization can obscure the original position of the allene (B1206475) group. researchgate.netnih.gov To address this, several derivatization strategies have been developed to "fix" the position of the unsaturation and produce more diagnostic mass spectra.
Key derivatization techniques applicable to allenic esters include:
Picolinyl Ester and DMOX Derivatization: Converting the fatty acid methyl ester to a derivative with a nitrogen-containing ring, such as a picolinyl ester or a 4,4-dimethyloxazoline (DMOX) derivative, is a highly effective strategy. researchgate.netresearchgate.net For isomeric C14 and C18 allenic fatty acids, picolinyl ester derivatives yield distinctive and easily interpretable mass spectra. researchgate.net Upon electron impact ionization, these derivatives undergo fragmentation beta to the allene moiety on each side, producing characteristic ions that unequivocally determine the location of the cumulated double bonds. researchgate.net Similarly, DMOX derivatives are widely used to locate double bonds in polyunsaturated fatty acids and can be instrumental in identifying unknown fatty acids in complex samples. researchgate.net
HPLC/APCI-MS with In-Source Derivatization: A modern approach for locating multiple bonds involves high-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC/APCI-MS). mdpi.com In this method, acetonitrile (B52724) in the mobile phase acts as a reagent in the APCI source, forming reactive species that add to the double bonds of the FAME. mdpi.com The resulting adducts, when subjected to collision-induced dissociation (CID) in the mass spectrometer, produce fragment ions that are diagnostic for the original position of the double bonds, including cumulated systems like allenes. mdpi.com
Acylation and Silylation: General derivatization methods such as acylation or silylation are used to improve the chromatographic behavior of analytes by increasing their volatility and reducing peak tailing. jfda-online.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to convert any residual active hydrogens, enhancing thermal stability and chromatographic performance. sigmaaldrich.com
These strategies are summarized in the table below.
| Derivatization Strategy | Reagent/Method | Analytical Improvement | Primary Technique |
| Picolinyl Esterification | Picolinyl Ester Reagents | Produces diagnostic ions to locate the allene position. researchgate.net | GC-MS |
| DMOX Derivatization | 2-amino-2-methyl-1-propanol | "Fixes" double bond position for unambiguous identification. researchgate.net | GC-MS |
| In-Source Derivatization | Acetonitrile (in mobile phase) | Forms adducts for MS/MS fragmentation to locate multiple bonds. mdpi.com | HPLC/APCI-MS/MS |
| Silylation | BSTFA + TMCS | Increases volatility and thermal stability, improves peak shape. sigmaaldrich.com | GC-MS |
Advanced Applications in Organic Synthesis and Chemical Science
Methyl 4,5-tetradecadienoate as a Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the allenic system within this compound allows for its elaboration into more complex structures, serving as a linchpin in multi-step synthetic sequences.
This compound is a key intermediate in the synthesis of (-)-methyl (E)-2,4,5-tetradecatrienoate, a sex pheromone produced by the male dried bean beetle, Acanthoscelides obtectus. acs.org The synthesis of this pheromone highlights the utility of the allenic ester as a foundational building block.
In a notable asymmetric synthesis, the (R)-enantiomer of this compound, specifically (R)-(-)-methyl 4,5-tetradecadienoate, is utilized to produce the naturally occurring (R)-enantiomer of the pheromone. acs.orgresearchgate.net The synthesis begins with β-cyanopropionaldehyde, which is converted through several steps into a racemic propargylic alcohol derivative. acs.org This racemate is then resolved into its diastereomers, allowing for the isolation of a precursor that leads to the desired chiral allene (B1206475). The crucial step involves the reaction of a chiral carbamate (B1207046) intermediate with lithium di-n-octylcuprate at low temperature, which affords (R)-(-)-methyl 4,5-tetradecadienoate. acs.org This intermediate is then converted into the final pheromone product, (-)-methyl (E)-2,4,5-tetradecatrienoate. acs.orgresearchgate.net
Table 1: Synthesis of (R)-(-)-Methyl 4,5-tetradecadienoate
| Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| (S,R)-1-ethynyl-3-carbomethoxypropyl N-[1-(1-naphthyl)ethyl]-carbamate | Lithium di-n-octylcuprate | (R)-(-)-Methyl 4,5-tetradecadienoate | 62% | acs.org |
The successful synthesis of this complex pheromone from a simpler allenic precursor underscores the importance of this compound in accessing biologically active natural products. acs.orgsci-hub.se The racemic form of the pheromone has also been synthesized using related allenic precursors, further demonstrating the versatility of this chemical class in pheromone synthesis. rsc.org
A significant advantage of using chiral this compound in synthesis is the ability to control the stereochemistry of subsequent products. The axial chirality of the allene is effectively transferred during the synthetic sequence, dictating the absolute configuration of the final molecule.
In the synthesis of the Acanthoscelides obtectus pheromone, the absolute configuration of the starting allenic ester determines the configuration of the resulting conjugated trienoate. acs.orgepdf.pub The conversion of (R)-(-)-methyl 4,5-tetradecadienoate yields the (R)-(-)-pheromone, while the corresponding (S)-(+)-allenic ester is used to prepare the (S)-(+)-enantiomer of the pheromone. acs.orgresearchgate.net This demonstrates a high degree of stereochemical retention, a critical aspect for synthesizing biologically active molecules where often only one enantiomer exhibits the desired activity. epdf.pub
Table 2: Stereochemical Correlation in Pheromone Synthesis
| Chiral Precursor | Optical Rotation | Resulting Pheromone Enantiomer | Reference |
|---|---|---|---|
| (R)-(-)-Methyl 4,5-tetradecadienoate | [α]D -30.5° | (R)-(-)-Methyl (E)-2,4,5-tetradecatrienoate | acs.org |
| (S)-(+)-Methyl 4,5-tetradecadienoate | [α]D +43.5° | (S)-(+)-Methyl (E)-2,4,5-tetradecatrienoate | acs.org |
This stereocontrol is fundamental, as the biological activity of pheromones is often highly dependent on their stereochemistry. epdf.pub The ability to selectively synthesize a specific enantiomer is therefore crucial for both studying structure-activity relationships and for developing effective pest management tools. researchgate.net
Potential as a Chiral Building Block in Asymmetric Synthesis
The concept of a chiral building block, or a "chiral synthon," is central to modern asymmetric synthesis. These are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity, enabling the construction of complex chiral targets. nih.govsigmaaldrich.com Chiral allenes, in particular, are valuable intermediates due to their unique axial chirality and reactivity. nih.gov
This compound exemplifies the properties of a useful chiral building block. Its successful resolution into stable, optically active (R) and (S) enantiomers makes it available for stereoselective synthesis. acs.org The key features that contribute to its potential include:
Axial Chirality: The non-planar arrangement of substituents around the C=C=C axis creates a chiral molecule that can be used to induce stereochemistry in subsequent reactions.
Functional Group Handles: The ester group and the allene double bonds provide multiple sites for chemical modification, allowing for diverse synthetic transformations.
Proven Stereochemical Transfer: As demonstrated in pheromone synthesis, the chirality of the allene can be reliably transferred to new stereocenters. acs.org
The synthesis of both enantiomers of this compound allows chemists to access either enantiomer of a target molecule, which is essential for pharmacological and biological studies. acs.orgepdf.pub The development of synthetic methods to access such chiral allenes is a key area of research, as it unlocks pathways to a wide range of enantiomerically pure compounds. nih.gov
Table 3: Properties of this compound Enantiomers
| Enantiomer | Abbreviation | Method of Preparation | Optical Rotation ([α]D, hexane) | Reference |
|---|---|---|---|---|
| (R)-(-)-Methyl 4,5-tetradecadienoate | (R)-(-)-5 | Cuprate (B13416276) reaction with (S,R)-carbamate | -30.5° | acs.org |
| (S)-(+)-Methyl 4,5-tetradecadienoate | (S)-(+)-5 | Cuprate reaction with (R,R)-carbamate | +43.5° | acs.org |
The utility of this compound as a chiral precursor is a specific example of the broader importance of allenes in asymmetric synthesis, providing a route to compounds that would be difficult to access through other methods.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Advancements in Methyl 4,5-tetradecadienoate Research
Initial research on this compound was driven by its identification as a crucial semiochemical in the life cycle of the dried bean beetle, a significant pest of stored legumes. nih.gov Key findings have elucidated its role in mate attraction, where it is emitted by males to attract females. science.gov Subsequent research has revealed a more complex role, with evidence suggesting it also acts as a male-recognition signal and is transferred to females during mating, rendering them less attractive to other males. researchgate.net This discovery highlights the nuanced and multi-faceted nature of chemical communication in this species.
A significant body of research has been dedicated to the chemical synthesis of this compound, which is essential for confirming its structure and for producing the quantities needed for field trials and potential pest management applications. frontiersin.orgethz.ch Early synthetic efforts focused on producing racemic mixtures. nih.gov However, as the importance of stereochemistry in pheromone activity became apparent, research shifted towards stereoselective synthesis. The natural, biologically active form of the pheromone has been identified as the (R)-enantiomer. researchgate.net
Methodological advancements in the synthesis of this compound and other allenic esters have been notable. Key strategies have included:
Organocuprate Chemistry: The low-temperature reaction of lithium dialkylcuprates with propargylic carbamates has been a successful approach for the asymmetric synthesis of chiral allenes, including (R)-(-)-methyl 4,5-tetradecadienoate. researchgate.net
Claisen Rearrangement: The ortho ester Claisen rearrangement has been employed as a key step to generate the chiral allenic system from enantiomerically enriched 1-undecyn-3-ol (B3191335). spglobal.com
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions have been developed for the synthesis of allenic compounds, offering a versatile tool for creating the necessary carbon-carbon bonds. jst.go.jp
Wittig Reaction: Asymmetric Wittig reactions have been developed for the synthesis of allenic esters with axial chirality. exponent.com
These advancements have not only made the specific enantiomers of this compound more accessible for research but have also contributed to the broader field of stereoselective allene (B1206475) synthesis. chemecolhull.com Furthermore, the identification of this compound in other natural sources, such as in the chemical profile of propolis and certain plants, suggests its potential for a wider range of biological activities and ecological roles that are yet to be fully understood. semanticscholar.org
Remaining Challenges and Knowledge Gaps in Understanding this compound
Despite the progress made, several challenges and knowledge gaps remain in the research of this compound. A primary challenge is the cost-effective and scalable production of the pure, biologically active (R)-enantiomer for commercial use in pest management. spglobal.comexponent.comagtechnavigator.com The synthesis of chiral allenes can be complex and expensive, which is a significant barrier to the widespread adoption of pheromone-based control strategies. exponent.comdtu.dk The stability of the compound during storage and application also presents a hurdle that needs to be addressed for practical field use. spglobal.com
From a biological and ecological perspective, there are several unanswered questions:
Complete Pheromone Blend: While this compound is a major component of the male A. obtectus pheromone, it is part of a blend of several compounds. researchgate.net The precise role of each component and the synergistic effects of the entire blend on female behavior are not fully elucidated. Research has shown that a blend of six identified compounds is as active as the natural headspace from males, while pure Methyl (E,R)-2,4,5-tetradecadienoate is only weakly attractive on its own. researchgate.net
Biosynthesis: The biosynthetic pathways leading to the production of this compound in the dried bean beetle are not fully characterized. Understanding these pathways could open up possibilities for biotechnological production methods, for instance, by using engineered yeasts or plants, which could be a more sustainable and cost-effective alternative to chemical synthesis. nih.gov
Sensory Perception: The specific chemosensory sensilla and neuronal pathways involved in the detection of this compound by female beetles are yet to be functionally annotated. nih.gov A deeper understanding of the sensory biology would provide valuable insights into the mechanism of action of this pheromone.
Ecological Role in Other Organisms: The presence of this compound in other organisms, such as in propolis and certain plants, raises questions about its broader ecological significance. semanticscholar.org Its function in these contexts is currently unknown and warrants further investigation.
Competitive Interactions: The competitive dynamics between Acanthoscelides obtectus and other bruchid species that may co-infest stored beans, such as Zabrotes subfasciatus, are complex and not fully understood, including how their respective chemical communication systems might interact or interfere with one another. researchgate.net
Addressing these knowledge gaps will be crucial for developing more effective and targeted pest management strategies based on this pheromone and for a more complete understanding of its role in chemical ecology.
Emerging Research Avenues and Interdisciplinary Collaborations in Dienyl Ester Chemistry
The research on this compound is emblematic of broader trends and future directions in the field of dienyl ester chemistry and chemical ecology. The development of novel synthetic methodologies for conjugated dienes and polyenes remains a vibrant area of research, with a focus on improving efficiency, stereoselectivity, and sustainability. nih.govrsc.org Recent advances include the use of cross-metathesis reactions to create substituted (2Z,4E)-dienyl esters, which are important structural motifs in various natural products with potent biological activities. nih.govorganic-chemistry.org
The future of research in this area will likely be characterized by increasing interdisciplinary collaboration. frontiersin.orgbiorxiv.orgnimss.org The complex challenges in pest management, for example, require a multifaceted approach that integrates expertise from:
Chemistry: To develop more efficient and economical syntheses of pheromones and other semiochemicals. frontiersin.orgresearchgate.net
Biology and Ecology: To unravel the intricate details of insect behavior, sensory physiology, and the ecological context of chemical communication. ethz.chtsukuba.ac.jp
Molecular Biology and Biotechnology: To explore and develop bio-based production systems for pheromones. dtu.dk
Agricultural Science: To design and implement effective and sustainable pest management strategies in real-world settings. nih.gov
The study of plant-insect chemical communication at a community level, moving beyond single-species interactions, is an emerging frontier. biorxiv.orgunav.edu This systems-level approach, potentially utilizing frameworks from information theory, could provide a more holistic understanding of how chemical signals shape ecological networks. unav.edu Furthermore, the exploration of microbial roles in mediating plant-arthropod interactions is a rapidly growing field that could reveal new avenues for pest control. nimss.org
The investigation of dienyl esters and related compounds is not limited to pest management. These molecules are also key intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals. organic-chemistry.org Therefore, advancements in the stereoselective synthesis of dienyl esters will have implications across various scientific disciplines. The continued exploration of the chemical ecology of organisms like the dried bean beetle will not only provide solutions for specific agricultural problems but will also contribute to our fundamental understanding of the chemical language of nature. csalomontraps.com
Q & A
Synthesis and Optimization
Q: How can researchers optimize the synthesis of methyl 4,5-tetradecadienoate to improve yield and purity? A: Synthesis optimization involves selecting appropriate precursors and reaction conditions. For example, using α-bromination with pyridinium tribromide in acetic acid (as demonstrated in thiazole-based compound synthesis) can resolve reaction bottlenecks . Multi-step routes (e.g., condensation of arylthioureas with intermediates) may require iterative testing of solvents, catalysts, and purification methods (e.g., chromatography) to isolate stereoisomers or eliminate byproducts. Detailed protocols should include reaction time, temperature, and stoichiometric ratios, as seen in analogous ester syntheses .
Structural Characterization
Q: What spectroscopic and crystallographic methods are critical for validating the structure of this compound? A:
- NMR : Use - and -NMR to confirm double bond positions and ester functionality.
- X-ray crystallography : Resolve stereochemistry (e.g., cis/trans isomerism) by analyzing dihedral angles between unsaturated bonds, as done for related esters .
- Mass spectrometry : Confirm molecular weight (e.g., CHO) and fragmentation patterns.
Structure-Activity Relationship (SAR) Analysis
Q: How can researchers design this compound analogs to explore SAR in biological systems? A:
- Core modifications : Vary substituents on the tetradecadienoate chain (e.g., electron-withdrawing groups like fluorine) to assess effects on bioactivity .
- Substructure retention : Keep the ester group intact while altering alkyl chain length or unsaturation patterns.
- High-throughput screening : Test analogs in cell-based assays (e.g., ion flux measurements in epithelial cells) to quantify potency shifts .
Data Contradictions in Bioactivity
Q: How should researchers address discrepancies in reported bioactivity data for this compound derivatives? A:
- Control experiments : Verify compound stability (e.g., hydrolysis in cell culture media) and exclude false positives using inhibitors (e.g., CFTRinh-172 for ion channel studies) .
- Concentration gradients : Test multiple doses (e.g., 1–25 µM) to identify non-linear dose-response relationships.
- Replicate studies : Cross-validate results in independent labs using standardized protocols (e.g., fluorescence plate readers for kinetic assays) .
Experimental Design for Functional Studies
Q: What in vitro models are suitable for evaluating this compound’s role in membrane protein modulation? A:
- Cell lines : Use transfected FRT cells expressing target proteins (e.g., ΔF508-CFTR) to measure ion transport via fluorescence (e.g., YFP-H148Q/I152L reporter) .
- Incubation conditions : Pre-treat cells with test compounds (e.g., 20 hours at 37°C) and include forskolin/genistein to amplify signal-to-noise ratios .
- Data normalization : Calculate ion influx rates relative to DMSO controls and positive controls (e.g., 4′-methylbithiazoles) .
Computational Modeling Integration
Q: How can computational methods enhance SAR studies of this compound derivatives? A:
- Docking simulations : Predict binding affinities to target proteins (e.g., CFTR) using software like AutoDock.
- QSAR models : Corrogate experimental logP values (e.g., 5.28 for methyl 5,8-tetradecadienoate) with bioactivity to identify physicochemical drivers .
- MD simulations : Assess conformational stability of analogs in lipid bilayers.
Metadata and Reproducibility
Q: What metadata is essential for ensuring reproducibility in this compound research? A:
- Synthetic protocols : Document reagents (e.g., CAS numbers), reaction times, and purification steps .
- Assay conditions : Report cell lines, incubation parameters, and instrument settings (e.g., FLUOstar plate reader specifications) .
- Data repositories : Use discipline-specific schemas (e.g., FORCE11 for datasets) and cite raw data using persistent identifiers .
Cross-Disciplinary Applications
Q: How can this compound studies benefit from collaborations with material science or pharmacology? A:
- Material interfaces : Study compound interactions with lipid nanoparticles for drug delivery.
- Toxicology : Partner with pharmacokinetics labs to assess metabolic stability (e.g., esterase-mediated hydrolysis).
- Structural biology : Collaborate on cryo-EM studies to visualize compound-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
